molecular formula C10H13NO2 B071215 (2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde CAS No. 191098-87-0

(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde

Cat. No. B071215
M. Wt: 179.22 g/mol
InChI Key: OCFKXEDQNPNAND-NWALNABHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of (2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde is not fully understood. However, it has been proposed that the compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. It is thought to do so by activating the caspase cascade and disrupting the mitochondrial membrane potential.

Biochemical And Physiological Effects

Studies have shown that (2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been shown to possess antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde in lab experiments is its high potency and selectivity towards cancer cells. However, one limitation is that the compound is difficult to synthesize and purify, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on (2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde. One potential area of investigation is the development of novel synthetic routes to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action and to investigate the potential of this compound as a therapeutic agent for various diseases. Finally, the use of (2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde in the development of new materials and agricultural products is an area that warrants further exploration.
Conclusion:
In conclusion, (2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde is a promising compound with potential applications in various fields. Its high potency and selectivity towards cancer cells make it a potential candidate for the development of new cancer therapies. Further research is needed to fully understand the mechanism of action and to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of (2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde involves the reaction of pyrrolidine-2-carbaldehyde with penta-2,4-dienyl ketone in the presence of a suitable catalyst. The reaction proceeds via a Michael addition followed by an aldol condensation to give the desired product in good yield.

Scientific Research Applications

(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde has been investigated for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

191098-87-0

Product Name

(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-2-3-4-7-11-9(8-12)5-6-10(11)13/h2-4,8-9H,1,5-7H2/b4-3+/t9-/m0/s1

InChI Key

OCFKXEDQNPNAND-NWALNABHSA-N

Isomeric SMILES

C=C/C=C/CN1[C@@H](CCC1=O)C=O

SMILES

C=CC=CCN1C(CCC1=O)C=O

Canonical SMILES

C=CC=CCN1C(CCC1=O)C=O

synonyms

2-Pyrrolidinecarboxaldehyde,5-oxo-1-(2,4-pentadienyl)-,[S-(E)]-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.